4-(2-Bromophenyl)benzaldehyde
Overview
Description
4-(2-Bromophenyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of a benzene ring substituted with a bromine atom at the 2-position and an aldehyde group at the 4-position. This compound is known for its significant role in organic synthesis and its unique reactivity due to the presence of both the bromine atom and the aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromophenyl)benzaldehyde can be synthesized through various methods. One common approach involves the bromination of 4-bromobenzaldehyde. The process typically includes the following steps:
Oxidation of 4-bromotoluene: This involves the addition of two bromine atoms to the methyl group of 4-bromotoluene by free radical bromination, forming 4-bromobenzal bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)benzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring makes it susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Cross-Coupling Reactions: It participates in Suzuki and Sonogashira couplings, forming complex biaryl structures.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.
Sonogashira Coupling: Utilizes palladium and copper catalysts with trimethylsilylacetylene in organic solvents.
Major Products Formed
Biaryl Compounds: Formed through cross-coupling reactions.
Aromatic Ketones: Produced via Friedel-Crafts acylation.
Scientific Research Applications
4-(2-Bromophenyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of agrochemicals, dyestuffs, and aroma compounds for perfumes and flavors.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The bromine atom activates the benzene ring towards electrophilic substitution, facilitating various chemical transformations. The compound can form Schiff bases and other derivatives that interact with biological targets, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the additional phenyl group, making it less complex.
3-Bromobenzaldehyde: Another isomer with the bromine atom at the 3-position, leading to different reactivity patterns.
Uniqueness
4-(2-Bromophenyl)benzaldehyde is unique due to the combination of the bromine atom and the aldehyde group on a biphenyl structure. This dual functionality enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-bromophenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESBIYQYKDPMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274305 | |
Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198205-81-1 | |
Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198205-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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